5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole
Description
Properties
CAS No. |
1094605-78-3 |
|---|---|
Molecular Formula |
C21H14N4O |
Molecular Weight |
338.37 |
IUPAC Name |
5-(3-naphthalen-2-yl-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H14N4O/c1-2-7-15(8-3-1)20-22-21(26-25-20)19-13-18(23-24-19)17-11-10-14-6-4-5-9-16(14)12-17/h1-13H,(H,23,24) |
InChI Key |
LIDULJDIENWPCG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC5=CC=CC=C5C=C4 |
solubility |
soluble |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-naphthylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with benzonitrile oxide to form the oxadiazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the compound’s quality and consistency .
Chemical Reactions Analysis
Reactivity of the Oxadiazole Ring
The 1,2,4-oxadiazole core exhibits distinct reactivity due to its electron-deficient nature:
-
Nucleophilic Substitution : The oxadiazole’s 5-position is susceptible to nucleophilic attack. For example, halogenation or alkylation occurs under basic conditions, as seen in reactions with alkyl bromides or halosugars .
-
Electrophilic Aromatic Substitution : The phenyl and naphthyl substituents direct electrophilic reactions (e.g., nitration, sulfonation) to their aromatic rings rather than the oxadiazole nucleus .
Condensation and Functionalization Reactions
-
Chalcone Formation : Aldol condensation between the pyrazole-carbaldehyde moiety and ketones (e.g., acetophenones) in alkaline ethanol yields α,β-unsaturated ketones. For example, reaction with 5-fluoro-2-hydroxyacetophenone produces propenone derivatives .
-
Heterocycle Fusion : Oxidative cyclization with DMSO-CuCl₂ or DMSO-I₂ converts propenones into chromones or fused pyrazoline derivatives, enhancing biological activity .
Oxidation and Reduction
-
Oxidation : Permanganate-mediated oxidation of pyrazole-carbaldehyde analogs generates carboxylic acids, which can esterify under acidic ethanol conditions .
-
Reduction : Catalytic hydrogenation or borohydride reduction of oxadiazole derivatives yields dihydro intermediates, though this is less common for 1,2,4-oxadiazoles .
Biological Activity and Pharmacological Modifications
While not a direct reaction, structural analogs exhibit antibacterial, antifungal, and anticancer properties. Modifications include:
-
Alkylation : Introducing alkyl chains via nucleophilic substitution improves lipophilicity and membrane permeability .
-
Hybrid Scaffolds : Coupling with triazoles or isoxazoles enhances bioactivity, as demonstrated in derivatives with 1,2,3-triazole moieties .
Data Tables
Table 1: Key Reactions and Conditions
Table 2: Biological Activities of Analogous Compounds
Research Findings
Scientific Research Applications
5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole with structurally related 1,2,4-oxadiazole derivatives:
Key Observations :
Computational and Analytical Insights
- Wavefunction Analysis : Tools like Multiwfn enable electron density and orbital analyses, critical for understanding electronic effects of substituents (e.g., naphthyl vs. CF3) .
- DFT Studies : The Colle-Salvetti correlation-energy formula () could model interactions between the naphthyl group and biological targets.
Biological Activity
5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound integrates pyrazole, naphthalene, and oxadiazole moieties, which contribute to its unique pharmacological profile. This article provides an in-depth examination of the biological activities associated with this compound, highlighting its potential applications in various therapeutic areas.
The molecular formula of this compound is C21H14N4O, with a molecular weight of 338.37 g/mol. The structure includes distinct functional groups that are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS No. | 1094605-78-3 |
| Molecular Formula | C21H14N4O |
| Molecular Weight | 338.37 g/mol |
| IUPAC Name | 5-(3-naphthalen-2-yl-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole |
| Solubility | Soluble |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in various cellular pathways. For instance, studies have shown that derivatives of oxadiazole can modulate apoptotic pathways by increasing p53 expression and activating caspase cascades in cancer cells .
Anticancer Activity
Several studies have reported the anticancer potential of this compound and its derivatives:
- In Vitro Studies : A study demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values indicated potent activity, particularly against MCF-7 cells with values as low as 0.65 µM .
- Mechanistic Insights : The compound's mechanism involves the induction of apoptosis through mitochondrial pathways and modulation of cell cycle regulators .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound:
- Bacterial Inhibition : In vitro tests showed that it possesses activity against several bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the phenyl ring can enhance this activity .
- Fungal Activity : The compound has also been evaluated for antifungal properties against species like Candida albicans, indicating a broad spectrum of antimicrobial action .
Comparative Analysis with Related Compounds
The biological activities of this compound can be compared with other oxadiazole derivatives:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | High (IC50: 0.65 µM) | Moderate |
| 1-(4-chlorophenyl)-4-(2-furoyl) | Moderate | Low |
| Novel pyridinyl oxadiazoles | High | High |
Case Studies
Recent research has focused on the synthesis and evaluation of novel derivatives based on the oxadiazole structure:
- Synthesis and Evaluation : A study synthesized several derivatives and evaluated their biological activities against cancer cell lines and microbial strains. Notably, some derivatives showed enhanced selectivity for cancer cells while maintaining low toxicity to normal cells .
- Pharmacological Profiling : Another study highlighted the pharmacokinetic properties of a related compound which exhibited favorable absorption and distribution characteristics, making it a candidate for further development as an anticancer agent .
Q & A
Q. What synthetic routes are commonly employed to prepare 5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole?
The compound is typically synthesized via cyclocondensation reactions. A key intermediate, 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole, is reacted with substituted phenyl methanones under reflux conditions. Characterization involves IR, NMR (¹H/¹³C), mass spectrometry, and elemental analysis to confirm structure and purity . Alternative methods include Vilsmeier–Haack reactions for pyrazole carbaldehyde intermediates, optimized with anhydrous solvents like DMF/POCl₃ .
Q. How is structural confirmation performed for this compound?
Multimodal characterization is critical:
- ¹H NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and pyrazole NH signals (δ 12–13 ppm).
- ¹³C NMR : Confirms oxadiazole carbons (δ 165–170 ppm) and naphthyl/phenyl substituents.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 380–400) validate molecular weight.
- X-ray Crystallography : Resolves dihedral angles between oxadiazole and pyrazole rings for stereoelectronic analysis .
Q. What in vitro biological assays are used for preliminary screening?
Standard assays include:
- Enzyme Inhibition : Testing against kinases or proteases (IC₅₀ values calculated via dose-response curves).
- Antimicrobial Activity : Disk diffusion/MIC assays against S. aureus or E. coli .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ < 50 µM considered active .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Yield improvements (from ~40% to >70%) involve:
- Catalyst Screening : Using Amberlyst-15 or p-TsOH for acid-catalyzed cyclization .
- Solvent Optimization : Polar aprotic solvents (DMAC, DMSO) enhance reaction rates.
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes .
Q. What strategies address contradictions between computational predictions and experimental bioactivity?
- Docking Validation : Reassess binding poses using multiple software (AutoDock, Schrödinger) to identify false positives.
- Solubility Adjustments : Modify substituents (e.g., –CF₃ or –OCH₃) to balance logP values (target: 2–4) and improve membrane permeability .
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
Q. How do structural modifications influence pharmacological activity?
- Pyrazole Ring : Replacing 2-naphthyl with 4-fluorophenyl increases selectivity for COX-2 inhibition (IC₅₀ from 1.2 µM to 0.7 µM) .
- Oxadiazole Substituents : Electron-withdrawing groups (e.g., –NO₂) enhance antimicrobial potency but reduce solubility .
- Hybrid Derivatives : Conjugation with triazole rings improves anticancer activity via dual Topo-I/II inhibition .
Q. What advanced techniques resolve stability issues under physiological conditions?
- HPLC-MS Stability Studies : Monitor degradation products at pH 7.4 and 37°C over 24 hours.
- Co-Crystallization : Improve thermal stability (TGA analysis >200°C) using excipients like mannitol .
- Protecting Groups : Temporarily shield reactive NH groups with Boc or Fmoc during formulation .
Key Research Gaps
- Mechanistic Studies : Limited data on mitochondrial toxicity or off-target kinase interactions.
- In Vivo Pharmacokinetics : No reported bioavailability or tissue distribution profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
